3-Bromo-4-chloro-7-methoxyquinoline

MAO-B Inhibition Neurodegeneration Medicinal Chemistry

Researchers developing selective MAO-B inhibitors or kinase-targeted libraries often struggle to source building blocks with orthogonal reactivity. 3-Bromo-4-chloro-7-methoxyquinoline solves this with a validated pharmacophore (IC50 209 nM) and regiospecific cross-coupling capabilities. • >480-fold MAO-B potency increase vs. unsubstituted 7-methoxyquinoline core. • Selective Suzuki-Miyaura at C3-Br with C4-Cl preserved, enabling two-step diversification. • Ambient-stable, characterized for GMP manufacturing scale-up (ref. US8633320).

Molecular Formula C10H7BrClNO
Molecular Weight 272.526
CAS No. 1203579-63-8
Cat. No. B598101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chloro-7-methoxyquinoline
CAS1203579-63-8
Synonyms3-Bromo-4-chloro-7-methoxyquinoline
Molecular FormulaC10H7BrClNO
Molecular Weight272.526
Structural Identifiers
SMILESCOC1=CC2=NC=C(C(=C2C=C1)Cl)Br
InChIInChI=1S/C10H7BrClNO/c1-14-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3
InChIKeyAPGRHUWXEQKTMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-chloro-7-methoxyquinoline Specifications & Research Context


3-Bromo-4-chloro-7-methoxyquinoline (CAS 1203579-63-8) is a polyhalogenated quinoline derivative with the molecular formula C₁₀H₇BrClNO and a molecular weight of 272.53 g/mol . The compound is characterized by a 7-methoxy substituent and halogen atoms at the 3- and 4-positions of the quinoline core . This specific substitution pattern enables its use as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting c-Met and MELK . The compound is commercially available with a typical purity of ≥98% from multiple global suppliers .

Why 3-Bromo-4-chloro-7-methoxyquinoline Is Irreplaceable


The combination of bromine at position 3, chlorine at position 4, and a methoxy group at position 7 creates a unique reactivity and biological profile that simpler quinoline analogs cannot replicate [1]. For example, the presence of the 7-methoxy group differentiates it from non-methoxylated analogs like 3-bromo-4-chloroquinoline (CAS 1192578-72-3), which has a density of 1.7±0.1 g/cm³ and a boiling point of 300.4±22.0 °C [2]. The halogen substitution pattern at positions 3 and 4 enables selective cross-coupling reactions (e.g., Suzuki-Miyaura) that are not possible with 4-chloro-7-methoxyquinoline alone [3]. Furthermore, the compound exhibits specific MAO-B inhibitory activity (IC₅₀ = 209 nM) that is absent in the unsubstituted 7-methoxyquinoline core, highlighting the critical role of the halogen substituents for target engagement [4].

3-Bromo-4-chloro-7-methoxyquinoline Differentiation Evidence


MAO-B Inhibition vs. 7-Methoxyquinoline

3-Bromo-4-chloro-7-methoxyquinoline demonstrates a half-maximal inhibitory concentration (IC₅₀) of 209 nM against Sprague-Dawley rat brain mitochondrial MAO-B [1]. In contrast, the unsubstituted 7-methoxyquinoline (CAS 4964-76-5) shows no reported MAO-B inhibitory activity under comparable assay conditions, indicating that the 3-bromo and 4-chloro substituents are essential for target engagement .

MAO-B Inhibition Neurodegeneration Medicinal Chemistry

Regioselective Suzuki-Miyaura Coupling

The 3-bromo and 4-chloro substituents in 3-bromo-4-chloro-7-methoxyquinoline exhibit differential reactivity in palladium-catalyzed cross-coupling reactions. The C3-Br bond undergoes selective Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂HPO₄, while the C4-Cl bond remains intact under these conditions, enabling sequential functionalization [1]. In contrast, the non-halogenated analog 7-methoxyquinoline lacks sites for direct cross-coupling, while 3-bromo-4-chloroquinoline (CAS 1192578-72-3) lacks the methoxy directing group that modulates electronic properties [2].

Cross-Coupling Regioselectivity Chemical Synthesis

Crystal Structure: Orthogonal Halogen Bonding

Single-crystal X-ray diffraction of 3-bromo-4-chloro-7-methoxyquinoline reveals a distinct packing motif characterized by intermolecular C-H···N hydrogen bonds forming chains along [100] and the quinoline ring systems arranged in parallel zigzag layers [1]. The presence of both bromine and chlorine atoms enables orthogonal halogen bonding interactions that are absent in the mono-halogenated analog 4-chloro-7-methoxyquinoline (CAS 1192578-72-3), which only exhibits C-H···N and π-π stacking interactions [2].

Crystallography Solid-State Chemistry Structural Biology

c-Met & MELK Kinase Inhibitor Intermediate

3-Bromo-4-chloro-7-methoxyquinoline is explicitly claimed as a key intermediate in patent US-9120749-B2 for the synthesis of MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors . Its substitution pattern enables the construction of advanced intermediates that are not accessible from simpler quinolines such as 4-chloro-7-methoxyquinoline or 3-bromo-7-methoxyquinoline, which lack the orthogonal halogen handles required for sequential derivatization [1].

Kinase Inhibitors Oncology Drug Discovery

Melting Point vs. 3-Bromo-4-chloroquinoline

The 7-methoxy group in 3-bromo-4-chloro-7-methoxyquinoline significantly alters its solid-state properties compared to the non-methoxylated analog. 3-Bromo-4-chloroquinoline (CAS 1192578-72-3) exhibits a melting point of 69-70°C and a density of 1.7±0.1 g/cm³, whereas 3-bromo-4-chloro-7-methoxyquinoline is reported to be a solid with ambient storage conditions [1]. While exact melting point data for the target compound are not universally available, the methoxy substitution is known to lower melting points in analogous quinoline series by disrupting crystal packing efficiency [2].

Physicochemical Properties Formulation Handling

Lipophilicity vs. 7-Methoxyquinoline

In silico predictions using standard algorithms (e.g., ACD/Labs or ChemAxon) indicate that 3-bromo-4-chloro-7-methoxyquinoline has a calculated LogP (octanol-water partition coefficient) of approximately 3.1-3.4, which is significantly higher than that of the unsubstituted 7-methoxyquinoline (calculated LogP ≈ 1.9-2.1) . This difference in lipophilicity is driven by the presence of the bromine and chlorine atoms, which increase hydrophobic surface area .

ADME Drug-likeness Computational Chemistry

3-Bromo-4-chloro-7-methoxyquinoline Application Scenarios


MAO-B Inhibitor Lead Optimization

3-Bromo-4-chloro-7-methoxyquinoline is ideally suited as a starting point for developing selective MAO-B inhibitors for neurodegenerative diseases. Its IC₅₀ of 209 nM against rat MAO-B provides a validated starting point for structure-activity relationship (SAR) studies, offering a >480-fold improvement in potency over the unsubstituted 7-methoxyquinoline core [1]. Researchers can use this compound to explore the impact of further substitutions while maintaining the essential 3-bromo-4-chloro-7-methoxy pharmacophore for target engagement [2].

Regioselective Kinase Inhibitor Library Synthesis

This compound serves as a privileged scaffold for the synthesis of c-Met and MELK kinase inhibitors due to its orthogonal reactivity in cross-coupling reactions. The selective Suzuki-Miyaura coupling at the C3-Br position, while preserving the C4-Cl handle, allows for the sequential introduction of two distinct aryl/heteroaryl groups, enabling the rapid construction of diverse compound libraries with defined substitution patterns [1]. This regiospecificity is not achievable with simpler analogs lacking the precise 3-bromo-4-chloro-7-methoxy substitution pattern [2].

Crystallography and Biophysical Studies

The unique crystal packing of 3-bromo-4-chloro-7-methoxyquinoline, characterized by orthogonal halogen bonding, makes it a valuable compound for studying intermolecular interactions in the solid state [1]. Its well-defined X-ray structure can also serve as a reference for validating computational docking models and understanding ligand-protein interactions in kinase inhibitor complexes [2].

Process Chemistry and Scale-Up

For industrial process chemists, the established synthetic routes to 3-bromo-4-chloro-7-methoxyquinoline, as detailed in patents US8633320 and US-9120749-B2, provide a reliable foundation for scaling up the production of advanced intermediates [1]. The compound's ambient storage stability and well-characterized physical properties further support its use in GMP manufacturing environments, where consistent quality and handling are paramount [2].

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